Methyl 5-(sulfamoylmethyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(sulfamoylmethyl)furan-2-carboxylate is a chemical compound with the molecular formula C7H9NO5S and a molecular weight of 219.22 g/mol . This compound is characterized by a furan ring substituted with a sulfamoylmethyl group and a carboxylate ester group. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(sulfamoylmethyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with sulfamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(sulfamoylmethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoylmethyl group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl 5-(sulfamoylmethyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(sulfamoylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoylmethyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Similar structure but lacks the sulfamoylmethyl group.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups instead of one.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorinated phenyl group instead of a sulfamoylmethyl group.
Uniqueness
Methyl 5-(sulfamoylmethyl)furan-2-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9NO5S |
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Molecular Weight |
219.22 g/mol |
IUPAC Name |
methyl 5-(sulfamoylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H9NO5S/c1-12-7(9)6-3-2-5(13-6)4-14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11) |
InChI Key |
WPFVUVARHWTESX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CS(=O)(=O)N |
Origin of Product |
United States |
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